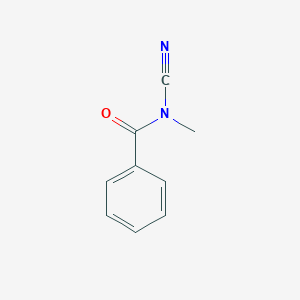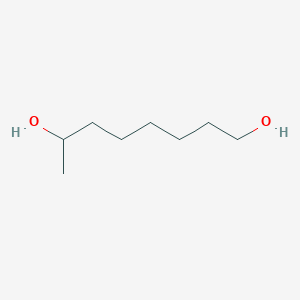
1,7-Octanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Octanediol is a colorless, viscous liquid that belongs to the family of diols. It has a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol. 1,7-Octanediol has a wide range of applications, including its use as a chemical intermediate in the production of various polymers, as well as in the synthesis of pharmaceuticals and cosmetics.
Mecanismo De Acción
The exact mechanism of action of 1,7-Octanediol is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,7-Octanediol can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 1,7-Octanediol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,7-Octanediol is its broad-spectrum antimicrobial activity, which makes it a useful tool for researchers studying the effects of microorganisms on various biological systems. However, one limitation of 1,7-Octanediol is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1,7-Octanediol. One area of interest is the development of new antibacterial agents based on the structure of 1,7-Octanediol. Additionally, researchers may investigate the use of 1,7-Octanediol in the development of new biodegradable polymers, which could have significant environmental benefits. Finally, further studies may be conducted to better understand the mechanism of action of 1,7-Octanediol and its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
1,7-Octanediol can be synthesized through several methods, including the catalytic hydrogenation of adipic acid, the hydration of 1,7-octadiene, and the reduction of 1,7-octanedial. The most commonly used method for the synthesis of 1,7-Octanediol is the hydrogenation of adipic acid, which involves the use of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
1,7-Octanediol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial properties, making it a promising candidate for use in the development of new antibacterial agents. Additionally, 1,7-Octanediol has been investigated for its potential use in the synthesis of biodegradable polymers, which could have significant environmental benefits.
Propiedades
Número CAS |
13175-32-1 |
|---|---|
Nombre del producto |
1,7-Octanediol |
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
octane-1,7-diol |
InChI |
InChI=1S/C8H18O2/c1-8(10)6-4-2-3-5-7-9/h8-10H,2-7H2,1H3 |
Clave InChI |
QUADBKCRXGFGAX-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCO)O |
SMILES canónico |
CC(CCCCCCO)O |
Sinónimos |
1,7-Octanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



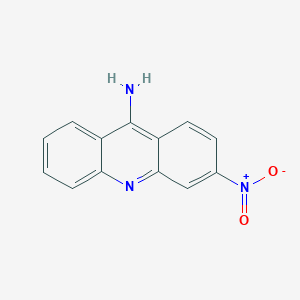
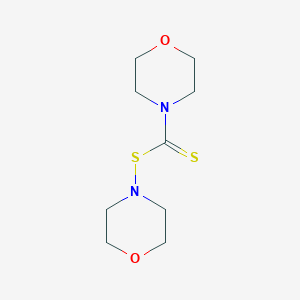
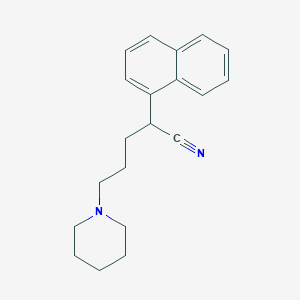
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
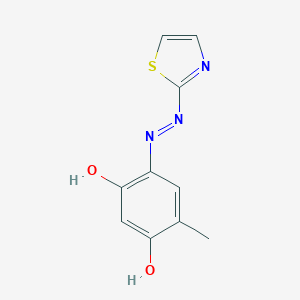
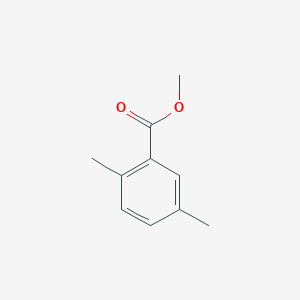
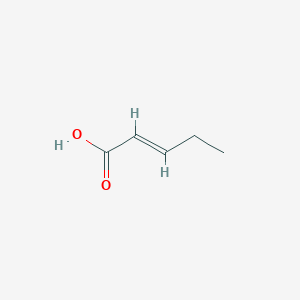
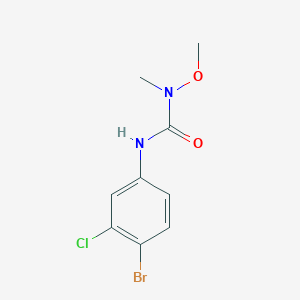
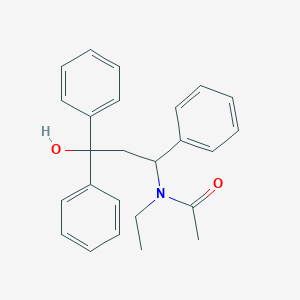
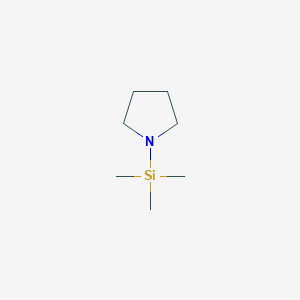
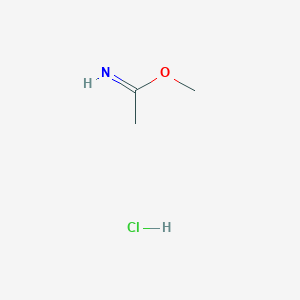
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)
